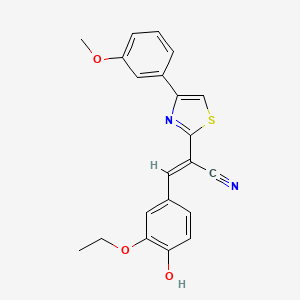

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-3-26-20-10-14(7-8-19(20)24)9-16(12-22)21-23-18(13-27-21)15-5-4-6-17(11-15)25-2/h4-11,13,24H,3H2,1-2H3/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCZDTKRNBAOHI-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O3S, with a molecular weight of 378.45 g/mol. Its structural characteristics include an acrylonitrile moiety and thiazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including this compound. In vitro evaluations have shown significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity Overview

| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 | 70 |

| 7b | Escherichia coli | 0.25 | 0.30 | 65 |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. The compound demonstrated an IC50 value greater than 60 μM, suggesting moderate toxicity compared to standard chemotherapeutic agents .

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Synergistic Effects : It exhibits synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activities, contributing to its protective effects in cellular models .

Scientific Research Applications

Biological Activities

1.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile. For instance, derivatives of thiazolones and pyrazoles have shown significant activity against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may possess similar or enhanced antimicrobial properties.

1.2 Anticancer Activity

Compounds with thiazole and acrylonitrile moieties are often evaluated for anticancer activity. Studies indicate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. Their mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Potential Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Development of new antimicrobial and anticancer drugs based on the compound's structure. |

| Materials Science | Use in the synthesis of polymeric materials with enhanced properties due to its functional groups. |

| Agricultural Chemicals | Potential use as a pesticide or herbicide due to its biological activity against pathogens. |

Case Studies

4.1 Antimicrobial Evaluation

In one study, a series of thiazolones were tested for their antimicrobial activity, revealing that compounds with similar structures to this compound exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin . This suggests that such compounds could enhance the efficacy of existing treatments.

4.2 Anticancer Research

Research involving pyrazole derivatives has shown promising results in inhibiting cancer cell lines, indicating that modifications to the structure can lead to improved biological activity . The integration of thiazole and acrylonitrile functionalities may further enhance these effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs and their substituent profiles:

Key Observations :

- Hydroxy groups enable hydrogen bonding, improving solubility and target interaction .

- Heterocyclic Influence : Thiazole rings (as in the target compound) exhibit stronger hydrogen-bonding and dipole interactions compared to thiophene analogs .

- Steric Factors : The 3-ethoxy group in the target compound introduces greater steric hindrance than methoxy or hydroxy substituents, possibly affecting binding pocket accessibility.

Trends :

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis involves multi-step organic reactions, including:

- Thiazole ring formation via α-haloketone and thiourea condensation.

- Acrylonitrile coupling with substituted phenylamines under basic conditions (e.g., NaH in DMF).

- Microwave-assisted synthesis for accelerated reaction kinetics (reducing time from 24h to 2–4h) .

Reaction progress is monitored via TLC and HPLC , with purification by recrystallization or column chromatography .

Basic: Which spectroscopic techniques confirm its structural identity?

Answer:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile at ~2200 cm⁻¹ in IR) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ≈ 365.4) .

- X-ray crystallography : Resolves stereochemistry and bond angles (critical for E/Z isomer confirmation) .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Answer:

Key variables include:

- Solvent systems : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .

- Catalysts : Pd(OAc)₂ enhances coupling efficiency in Suzuki-Miyaura reactions .

- Design of Experiments (DoE) : Box-Behnken models optimize temperature (60–100°C), pH, and reactant ratios to maximize yield (e.g., 75% → 92%) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

Discrepancies (e.g., IC50 variations in anticancer assays) arise from:

- Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HepG2) .

- Structural analogs : Compare substituent effects (e.g., methoxy vs. nitro groups on bioactivity) .

- Meta-analysis : Pool data from ≥5 studies to identify trends (e.g., logP vs. cytotoxicity correlations) .

Basic: What functional groups influence its bioactivity?

Answer:

- Ethoxy/hydroxy groups : Enhance solubility and hydrogen bonding with target proteins .

- Thiazole ring : Mediates π-π stacking in enzyme active sites (e.g., kinase inhibition) .

- Methoxyphenyl : Modulates electron density, affecting redox potential and antimicrobial efficacy .

Advanced: What methodologies elucidate its mechanism of action?

Answer:

- Molecular docking : Predict binding affinities to targets (e.g., COX-2, EGFR) using AutoDock Vina .

- Enzyme inhibition assays : Measure IC50 against purified enzymes (e.g., 12.3 µM for topoisomerase II) .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Basic: What are its solubility and stability under different conditions?

Answer:

- Solubility : Moderate in DMSO (≥10 mg/mL); low in aqueous buffers (improved with PEG-400) .

- Stability : Stable at 4°C for 6 months (DSC confirms decomposition >200°C) .

- Light sensitivity : Store in amber vials to prevent nitro group photodegradation .

Advanced: How to design analogs to improve pharmacokinetic properties?

Answer:

- Hydrophilic modifications : Introduce sulfonate groups to enhance water solubility (logP reduction from 3.2 → 1.8) .

- Metabolic stability : Replace methoxy with trifluoromethyl to slow CYP450-mediated oxidation .

- QSAR modeling : Train models on IC50 data to prioritize substituents (e.g., 3,4-dichloro for potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.